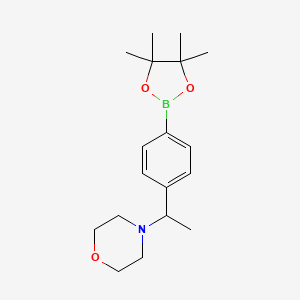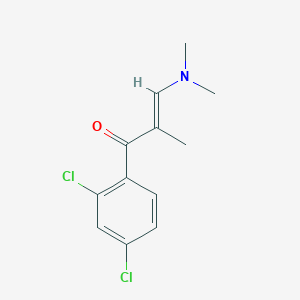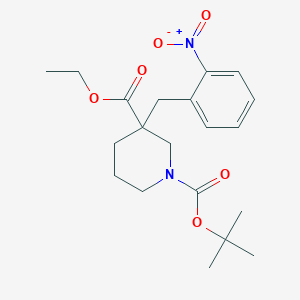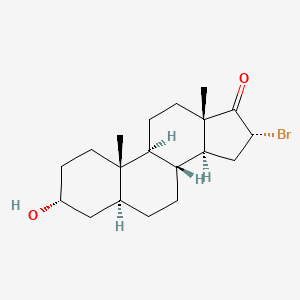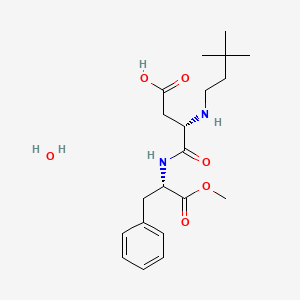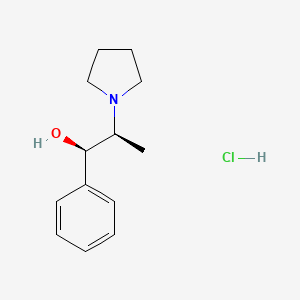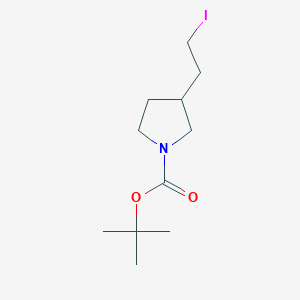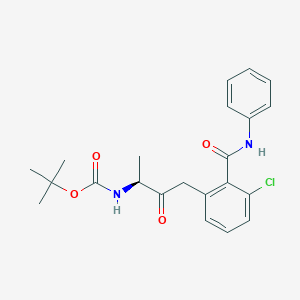![molecular formula C10H12N2 B1511071 2-Propyl-1H-pyrrolo[2,3-c]pyridine CAS No. 882881-03-0](/img/structure/B1511071.png)
2-Propyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
2-Propyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound that has attracted significant attention in scientific research due to its potential application in the development of new drugs. It belongs to the class of pyrrolopyridine compounds, which have been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The exact mechanism of action of 2-Propyl-1H-pyrrolo[2,3-c]pyridine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been reported to interfere with the replication of hepatitis C virus and the cell wall synthesis of MRSA.
Biochemical and Physiological Effects
2-Propyl-1H-pyrrolo[2,3-c]pyridine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes, and interfere with viral and bacterial replication. In vivo studies have demonstrated that the compound can suppress tumor growth and improve survival rates in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Propyl-1H-pyrrolo[2,3-c]pyridine in lab experiments is its high potency and selectivity against cancer cells, hepatitis C virus, and MRSA. This makes it a promising candidate for the development of new drugs. However, one limitation is that the compound may exhibit toxicity towards normal cells at high concentrations, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research and development of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. These include:
1. Further investigation of the mechanism of action of the compound to better understand its biological activity.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of the potential application of the compound in the treatment of other diseases, such as viral infections and bacterial infections.
4. Investigation of the potential synergy between 2-Propyl-1H-pyrrolo[2,3-c]pyridine and other drugs to enhance its therapeutic efficacy.
5. Evaluation of the safety and pharmacokinetics of the compound in clinical trials to determine its suitability for human use.
Conclusion
2-Propyl-1H-pyrrolo[2,3-c]pyridine is a promising compound with potential application in the development of new drugs. Its potent inhibitory activity against cancer cells, hepatitis C virus, and MRSA makes it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action, evaluate its safety and pharmacokinetics, and explore its potential application in the treatment of other diseases.
Scientific Research Applications
2-Propyl-1H-pyrrolo[2,3-c]pyridine has been extensively studied for its potential application in drug development. It has been found to exhibit potent inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer. Additionally, the compound has been reported to possess antiviral activity against hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
2-propyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-3-9-6-8-4-5-11-7-10(8)12-9/h4-7,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJPRDXEMAXPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(N1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743818 | |
| Record name | 2-Propyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
882881-03-0 | |
| Record name | 2-Propyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



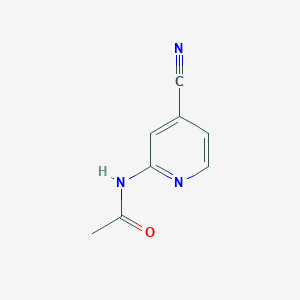
![1-Boc-4-[(3-Bromopyridin-4-yl)hydroxymethyl]piperidine](/img/structure/B1510994.png)
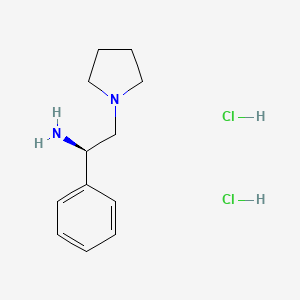

![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-hydroxypropan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510999.png)
